molecular formula C23H28O6 B150266 Schisandrin B CAS No. 82467-52-5

Schisandrin B

Cat. No.: B150266
CAS No.: 82467-52-5
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gomisin N is a dibenzocyclooctadiene lignan predominantly found in Schisandra chinensis fruits, where it is the most abundant lignan . Structurally, it belongs to the schisandrin B family, characterized by a central cyclooctadiene ring substituted with methoxy, methyl, and hydroxyl groups (Fig. 1) . Quantitative analyses reveal Gomisin N content ranges from 0.23% to 0.55% in S. chinensis fruits, exceeding levels of gomisin A (0.08–0.49%) but lower than schisandrin (0.41–0.79%) .

Properties

IUPAC Name

3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60976772
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61281-37-6, 82467-51-4, 82467-52-5, 69176-52-9
Record name Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61281-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Schisandrin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82467-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gomisin N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69176-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,13-Tetramethoxy-6,7-dimethyl-5,6,7,8-tetrahydro-11H-benzo[3',4']cycloocta[1',2':4,5]benzo[1,2-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60976772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gomisin N can be synthesized through various chemical reactions involving the lignan structure of Schisandra chinensis. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the formation of the lignan structure .

Industrial Production Methods: Industrial production of Gomisin N involves the extraction of the compound from Schisandra chinensis using solvents such as ethanol or methanol. The extract is then purified through processes like chromatography to isolate Gomisin N .

Chemical Reactions Analysis

Types of Reactions: Gomisin N undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include modified lignan structures with enhanced biological activities. These products are often used in further pharmacological studies .

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Gomisin N has been shown to enhance TRAIL-induced apoptosis in cancer cells. It promotes the cleavage of key apoptotic markers such as caspase-3 and caspase-8 through the up-regulation of TRAIL receptors (DR4 and DR5) via reactive oxygen species (ROS) generation. This mechanism is crucial for overcoming resistance to TRAIL in various cancer cell lines, including HeLa and HepG2 cells .

Case Studies

  • Hepatic Carcinoma : In a study involving HepG2 cells, Gomisin N significantly induced apoptosis and inhibited cell proliferation at high concentrations. The expression levels of pro-apoptotic proteins (Bax) increased while anti-apoptotic proteins (Bcl-2) remained unchanged, indicating a shift towards apoptosis .
  • Melanoma : Gomisin N has also shown potential in inhibiting melanogenesis, suggesting its application in skin whitening products. It regulates the PI3K/Akt signaling pathway, which is involved in melanin synthesis .

Metabolic Disorders

Anti-Adipogenic Effects
Research indicates that Gomisin N can inhibit adipogenesis and prevent obesity-related conditions. In animal models subjected to a high-fat diet, Gomisin N reduced body weight, adipose tissue mass, and serum levels of glucose and triglycerides. This suggests its potential as a therapeutic agent for metabolic syndrome .

Hepatoprotective Effects

Gomisin N exhibits protective effects against hepatic steatosis by attenuating endoplasmic reticulum (ER) stress. It has been documented to modulate signaling pathways associated with liver health, making it a candidate for treating liver diseases .

Neuropharmacological Effects

Gomisin N has been reported to possess sedative and hypnotic properties, potentially mediated through modulation of serotonergic and GABAergic systems. This opens avenues for its application in treating anxiety and sleep disorders .

Summary Table of Applications

Application AreaMechanism/EffectReferences
AnticancerEnhances TRAIL-induced apoptosis; up-regulates DR4/DR5
Metabolic DisordersInhibits adipogenesis; reduces glucose and triglycerides
HepatoprotectiveAttenuates ER stress; protects against hepatic steatosis
NeuropharmacologicalSedative effects; modulates serotonergic/GABAergic systems

Comparison with Similar Compounds

Table 1. Structural Features of Key Lignans

Compound Core Structure Key Substituents
Gomisin N Dibenzocyclooctadiene Methoxy (OCH₃), methyl (CH₃) groups
This compound Dibenzocyclooctadiene Hydroxyl (OH) groups
Gomisin A Dibenzocyclooctadiene Hydroxyl (OH), additional OCH₃
Schisandrol A Diarylheptanoid Hydroxyl (OH), no cyclooctadiene ring

Quantitative and Distributional Differences

Gomisin N is more abundant in S. chinensis than other lignans, making it a primary therapeutic candidate. However, its content decreases during seed germination, unlike schisandrin and gomisin A . It is also isolated from non-Schisandra species (e.g., Lagerstroemia balansae, Salvia spp.), indicating broader botanical distribution .

Table 2. Content Variability in S. chinensis Fruits

Compound Content Range (%) Key Source Location
Gomisin N 0.23–0.55 Site 7 (highest)
Gomisin A 0.08–0.49 Site 8 (highest)
Schisandrin 0.41–0.79 Site 14 (highest)

Antioxidant and Stress Response

  • Gomisin N : Enhances cellular antioxidant capacity and induces heat shock proteins under oxidative stress .
  • This compound : More potent in scavenging free radicals due to hydroxyl group placement .
  • Gomisin A: Limited antioxidant activity but stronger CYP3A4 inhibition, altering drug metabolism .

Anti-Cancer Effects

  • Gomisin N: Suppresses hepatic carcinoma by modulating apoptosis pathways .
  • Tigloylgomisin H (TGH) : Exhibits synergistic anti-cancer effects with Gomisin N but lower bioavailability .
  • Schisandrin A : Targets multiple cancer pathways but lacks specificity for hepatic cells .

Hormonal and Enzymatic Modulation

  • Gomisin N & Schisandrol A : Both restore testosterone levels under oxidative stress (250 μg/mL SCE + 50 μM dose) .
  • Gomisin A & C : Inhibit CYP3A4 and CYP2C19, respectively, unlike Gomisin N .
  • Gomisin G : Dose-dependent acetylcholinesterase (AChE) inhibition (IC₅₀ = 15.5 μM), a trait absent in Gomisin N .

Biological Activity

Gomisin N (GN) is a lignan derived from the fruit of Schisandra chinensis, a plant renowned for its medicinal properties in traditional Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects. This article presents a detailed overview of the biological activity of gomisin N, supported by various research findings and case studies.

1. Anticancer Activity

Gomisin N has demonstrated significant anti-cancer properties across various studies. It enhances TRAIL-induced apoptosis in cancer cells, suggesting a potential therapeutic role in cancer treatment.

  • TRAIL-Induced Apoptosis : Research indicates that GN enhances the cleavage of caspase-3, caspase-8, and PARP-1, which are critical markers of apoptosis. This effect is mediated through the up-regulation of TRAIL receptors DR4 and DR5, leading to increased apoptosis in cancer cells treated with TRAIL and GN .
  • Reactive Oxygen Species (ROS) : The enhancement of TRAIL-induced apoptosis by GN is associated with increased ROS production. Antioxidants like N-acetyl cysteine (NAC) have been shown to inhibit this ROS generation and the subsequent up-regulation of DR4 and DR5 .

Case Studies

  • A study on hepatic carcinoma cells demonstrated that GN significantly induces cell death at higher concentrations, confirming its effectiveness as an anti-cancer agent . Morphological changes consistent with apoptosis were observed in treated cells.

2. Hepatoprotective Effects

Gomisin N exhibits protective effects against liver damage, particularly in models of high-fat diet-induced obesity.

  • Inhibition of Adipogenesis : GN has been shown to inhibit the differentiation of 3T3-L1 preadipocytes, primarily by impairing mitotic clonal expansion during early adipogenesis. This occurs through cell cycle arrest at the G1/S phase transition .
  • Regulation of Energy Metabolism : In vivo studies indicate that GN regulates lipid accumulation and promotes energy metabolism via AMP-activated protein kinase (AMPK) signaling pathways .

3. Anti-inflammatory Activity

Gomisin N also possesses notable anti-inflammatory properties.

  • Inhibition of Inflammatory Mediators : In vitro studies show that GN inhibits nitric oxide (NO) production and the expression of pro-inflammatory enzymes such as COX-2 and iNOS in RAW 264.7 macrophage cells . This suggests its potential use in managing inflammatory conditions.

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
AnticancerEnhances TRAIL-induced apoptosis via ROS generation
HepatoprotectiveInhibits adipogenesis; regulates energy metabolism
Anti-inflammatoryInhibits NO production; reduces COX-2/iNOS expression

Q & A

Q. What are the primary pharmacological activities of Gomisin N identified in preclinical studies?

Gomisin N, a dibenzocyclooctadiene lignan, has been studied for its antitumor and anti-inflammatory properties. Key preclinical studies utilize in vitro models (e.g., cancer cell lines like LoVo colon cancer cells) to assess dose-dependent effects on cell viability (MTT assays) and colony formation . For example, Gomisin N demonstrated mild growth suppression in LoVo cells compared to Gomisin G, highlighting the need for structure-activity relationship (SAR) analyses to identify critical functional groups . Methodologically, researchers should prioritize standardized cell culture conditions and include negative controls (e.g., Gomisin O) to isolate compound-specific effects.

Q. How can researchers identify molecular targets of Gomisin N?

Target identification involves techniques like kinase activity profiling (e.g., phosphorylation assays for AKT, ERK) and flow cytometry for apoptosis/cycle analysis . For mechanistic clarity, combine RNA sequencing with siRNA-mediated gene silencing to validate pathways (e.g., PI3K/AKT suppression). Reference existing protocols from studies on structurally similar lignans (e.g., Gomisin G’s AKT inhibition ) to optimize experimental workflows.

Advanced Research Questions

Q. How should researchers address contradictory data on Gomisin N’s efficacy across studies?

Contradictions often arise from variations in experimental design, such as cell line specificity, compound purity, or assay sensitivity. For example, Gomisin N showed mild activity in LoVo cells but no effect in MDA-MB-231 breast cancer models . To resolve discrepancies:

  • Perform comparative dose-response studies across multiple cell lines.
  • Validate compound identity/purity via HPLC and NMR (per guidelines in ) .
  • Use multi-omics approaches (proteomics/metabolomics) to identify context-dependent mechanisms .

Q. What strategies optimize the study of Gomisin N’s synergistic effects with other compounds?

Synergy studies require combinatorial index (CI) calculations (e.g., Chou-Talalay method) and rigorous controls:

  • Test Gomisin N with chemotherapeutics (e.g., 5-fluorouracil) at varying ratios.
  • Include isobolograms to distinguish additive vs. synergistic interactions.
  • Monitor off-target effects using transcriptomic profiling ( ) .

Methodological and Reproducibility Considerations

Q. What are critical factors in designing reproducible experiments for Gomisin N?

  • Compound sourcing : Use certified suppliers and verify purity (>95% by HPLC).
  • Cell line authentication : STR profiling to avoid cross-contamination.
  • Data transparency : Report raw data (e.g., colony counts, flow cytometry plots) in supplementary materials ( ) .
  • Statistical rigor : Predefine sample sizes (power analysis) and use non-parametric tests for non-normal distributions () .

Q. How can researchers standardize Gomisin N quantification in complex matrices (e.g., plant extracts)?

  • Employ LC-MS/MS with stable isotope-labeled internal standards.
  • Validate methods per ICH guidelines (linearity, LOD/LOQ, recovery rates).
  • Cross-reference with published protocols for Schisandra chinensis lignans () .

Data Interpretation and Reporting

Q. How should researchers contextualize Gomisin N’s bioactivity relative to other lignans?

  • Create SAR tables comparing IC50 values, lipophilicity (LogP), and hydrogen-bonding capacity across lignans (e.g., Gomisin G, N, O).
  • Use molecular docking to correlate bioactivity with binding affinities to targets like AKT .

Q. What are best practices for reporting negative or inconclusive results?

  • Disclose all experimental parameters (e.g., solvent used, incubation time).
  • Discuss potential limitations (e.g., low bioavailability, assay interference).
  • Archive datasets in public repositories (e.g., Zenodo) to support meta-analyses () .

Ethical and Translational Challenges

Q. What ethical considerations apply to in vivo studies of Gomisin N?

  • Adhere to ARRIVE guidelines for animal studies: justify sample sizes, report humane endpoints.
  • Address potential herb-drug interactions in translational research () .

Q. How can researchers bridge the gap between Gomisin N’s in vitro and in vivo efficacy?

  • Conduct pharmacokinetic studies (e.g., bioavailability, tissue distribution in rodent models).
  • Use xenograft models with humanized liver systems to mimic metabolic pathways () .

Data Presentation and Peer Review

Q. What supplementary materials are essential for validating Gomisin N studies?

  • Include raw spectra (NMR, HRMS), cell viability curves , and statistical code (R/Python scripts).
  • Follow Beilstein Journal guidelines for supporting information () .

Q. How should researchers respond to peer critiques about methodological limitations?

  • Revise manuscripts to clarify protocols (e.g., detailed Western blot conditions).
  • Perform additional experiments (e.g., dose-range finding) if requested.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Schisandrin B
Reactant of Route 2
Reactant of Route 2
Schisandrin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.